Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester
Description
The compound Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester features a benzoic acid backbone substituted with a diethylaminoethoxy group at position 2, nitro groups at positions 3 and 5, and a methyl ester at the carboxyl position. Key functional groups include:
- Diethylaminoethoxy group: Enhances lipophilicity and may influence receptor binding or membrane permeability.
- Methyl ester: Modifies solubility and hydrolysis kinetics compared to free acids or other esters.
Properties
CAS No. |
5014-29-9 |
|---|---|
Molecular Formula |
C14H19N3O7 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)ethoxy]-3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H19N3O7/c1-4-15(5-2)6-7-24-13-11(14(18)23-3)8-10(16(19)20)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3 |
InChI Key |
NCAUZLQEZPYWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by nitration and substitution reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce carboxylic acids.
Scientific Research Applications
Medicinal Applications
1. Anesthetic Properties
Research indicates that benzoic acid derivatives, including 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester, exhibit local anesthetic effects comparable to established anesthetics like lignocaine and cocaine. The compound's low toxicity combined with a strong anesthetic effect makes it a candidate for further development in pain management therapies.
- Case Study : A study highlighted the synthesis of ethyl m-(2-diethylaminoethoxy)benzoate, which demonstrated an anesthetic effect significantly stronger than its o- and p-isomers. This compound was noted for its effectiveness without the use of adrenaline, making it suitable for patients with hypersensitivity to catecholamines .
| Compound | Anesthetic Effect | Toxicity | Notes |
|---|---|---|---|
| Lignocaine | Moderate | Moderate | Commonly used local anesthetic |
| Cocaine | Strong | High | Limited due to addiction potential |
| Ethyl m-(2-diethylaminoethoxy)benzoate | Strong | Low | Effective without adrenaline |
2. Pharmaceutical Development
The compound's structure allows for modifications that can enhance its pharmacological properties. Research into derivatives of benzoic acid has shown promise in developing new drugs targeting various conditions, including chronic pain and inflammation.
Environmental Applications
Benzoic acid derivatives are also being explored for their potential use in agricultural applications as pesticides or herbicides due to their chemical stability and effectiveness against certain plant pathogens.
Synthesis and Mechanism of Action
The synthesis of benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester typically involves the reaction of benzoic acid derivatives with diethylaminoethanol under controlled conditions. The mechanism involves nucleophilic substitution where the diethylamino group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes .
Mechanism of Action
The mechanism of action of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the nitro groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(a) Benzoic Acid Derivatives with Diethylamino Substituents
Procaine Hydrochloride (CAS 51-05-8): Structure: Ethyl ester of 4-aminobenzoic acid with a 2-(diethylamino)ethyl group. Key Differences: Lacks nitro groups and has an amine instead of a diethylaminoethoxy chain. Application: Widely used as a local anesthetic due to its sodium channel-blocking activity . Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂·HCl |
| Molecular Weight | 272.78 g/mol |
Benzoic Acid, 4-[[2-(Diethylamino)acetyl]amino]-3,5-dimethyl-, Ethyl Ester (CAS 3095-44-1): Structure: Features a diethylaminoacetyl amino group and dimethyl substituents. Key Differences: Replaces nitro groups with methyl and acetyl amino groups, altering electronic and steric profiles. Application: Likely a pharmaceutical intermediate due to its amide and ester functionalities . Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃ |
| Molecular Weight | 333.43 g/mol |
(b) Nitro-Substituted Benzoic Acid Esters
Benzoic Acid, 2-[(3,5-Dimethyl-4-Nitro-1H-Pyrazol-1-yl)Methyl]-, Methyl Ester (CAS 925634-49-7): Structure: Contains a nitro-substituted pyrazole ring attached to the benzoate core. Application: Possible use as a nitroheterocyclic pharmacophore in antimicrobial or antiparasitic agents . Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₄ |
| Molecular Weight | 289.29 g/mol |
Ethyl 4,5-Diethoxy-2-Nitrobenzoate (CAS Not Specified): Structure: Ethyl ester with diethoxy and nitro substituents. Key Differences: Ethoxy groups replace diethylaminoethoxy and nitro groups are positioned at C2. Application: Potential precursor in dye or polymer synthesis due to nitro and ethoxy groups .
(c) Agrochemical Derivatives
Isofenphos-Related Compound (CAS 25311-71-1): Structure: Contains a phosphinothioyl group and isofenphos backbone. Key Differences: Phosphorothioate ester instead of a simple methyl ester; lacks nitro groups. Application: Used as an organophosphate insecticide . Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄NO₄PS |
| Molecular Weight | 369.39 g/mol |
3,5-Dichloro-4-[3-Chloro-4-Methoxy-5-(1-Methylethyl)Phenoxy]-Benzoic Acid Methyl Ester (CAS 649725-27-9): Structure: Chlorinated and methoxy-substituted phenoxy benzoate. Application: Likely an agrochemical due to halogenated aromatic structure . Molecular Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇Cl₃O₄ |
| Molecular Weight | 403.68 g/mol |
Key Research Findings and Trends
- Diethylamino Groups: Enhance lipophilicity and bioavailability, critical in drug design (e.g., procaine) .
- Nitro Groups : Increase reactivity but may confer toxicity, limiting pharmaceutical use unless stabilized (e.g., pyrazole derivatives) .
- Ester Variations : Methyl esters hydrolyze faster than ethyl esters, affecting drug half-life .
- Halogenation : Chlorine or bromine substituents improve agrochemical efficacy but raise environmental concerns .
Biological Activity
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester, commonly known as Sch 1308 , is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 341.3166 g/mol . This compound has garnered attention due to its potential therapeutic applications, particularly in the field of cancer treatment.
- CAS Number : 5014-29-9
- Molecular Structure : The structure comprises a benzoic acid moiety substituted with a diethylamino ethoxy group and two nitro groups at the 3 and 5 positions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of Sch 1308. It has been shown to inhibit the voltage-gated potassium channel KV10.1 , which is expressed in over 70% of human cancers. The inhibition of this channel can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells .
The compound's mechanism involves:
- Electrophysiological Effects : Studies conducted on HEK-293 cells demonstrated that Sch 1308 affects ion channel activity, which is crucial for cellular excitability and signaling pathways .
- Cell Viability Assays : MTS assays indicated that Sch 1308 significantly reduces cell viability in cancer cell lines, with IC50 values suggesting effective concentration ranges for therapeutic use .
Study on KV10.1 Inhibition
A detailed study investigated the effects of Sch 1308 on KV10.1 channels in vitro. The findings revealed:
- Concentration-Dependent Inhibition : At varying concentrations, Sch 1308 showed a marked decrease in channel activity, suggesting its potential as a targeted therapy for cancers expressing KV10.1.
- Statistical Significance : Results were statistically significant (p < 0.05), indicating robust evidence for its efficacy .
Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| Sch 1308 | 5014-29-9 | C14H19N3O7 | KV10.1 inhibition; anticancer effects |
| Other Dinitro Compounds | Various | Various | Varies by structure; some show similar activities |
Research Findings
Research has shown that compounds similar to Sch 1308 exhibit various degrees of biological activity depending on their structural modifications. The introduction of electron-withdrawing groups, such as nitro groups, enhances the reactivity and biological efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
